Enhanced Polarity and Hydrogen-Bonding Capacity Versus the p-Tolyl Analog
The target compound exhibits a significantly lower lipophilicity and a higher hydrogen bond acceptor (HBA) count compared to its closest structural analog, N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (CID 16878543). This difference is due to the replacement of a p-tolyl group with a thiophene ring [1]. Specifically, the computed XLogP3 value is 1.9 for the target compound versus 2.6 for the p-tolyl analog, representing a 27% reduction in lipophilicity. Concurrently, the thiophene moiety increases the HBA count to 6, compared to 5 for the p-tolyl compound, despite both having a similar molecular weight [1][2].
| Evidence Dimension | Computed Physicochemical Properties (LogP and H-Bond Acceptors) |
|---|---|
| Target Compound Data | XLogP3 = 1.9; HBA Count = 6; HBD Count = 1; MW = 291.4 g/mol |
| Comparator Or Baseline | N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (CID 16878543): XLogP3 = 2.6; HBA Count = 5; HBD Count = 1; MW = 299.3 g/mol |
| Quantified Difference | ΔXLogP3 = -0.7 (Target is more polar); ΔHBA = +1 (Target has one more H-bond acceptor) |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
For procurement in screening libraries, the increased polarity and HBA capacity directly impact aqueous solubility and biological membrane permeability, making this compound a more suitable probe for target-based assays requiring lower lipophilicity.
- [1] PubChem. N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. Compound Summary CID 16879569. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide. Compound Summary CID 16878543. National Center for Biotechnology Information (2025). View Source
